2,6-Xylenol, 4-(2-norbornyl)-
Description
Contextualization within the Broader Field of Phenolic Chemistry
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry. wikipedia.org Their utility spans from industrial feedstocks to biologically active molecules. wikipedia.orgontosight.ai Hindered phenols, a subset of this class, possess bulky substituents, typically at the ortho positions to the hydroxyl group. This steric hindrance profoundly influences their chemical behavior, most notably by enhancing their stability and modulating their antioxidant activity. The investigation of novel substituent effects, such as those imparted by the norbornyl group, is a key driver of innovation in this area.
The 2,6-Xylenol Core: Structural Significance and Reactivity Potential
2,6-Xylenol, also known as 2,6-dimethylphenol, serves as a fundamental building block for a variety of more complex molecules. wikipedia.orgwikipedia.org The two methyl groups at the ortho positions (positions 2 and 6) relative to the hydroxyl group provide significant steric hindrance. wikipedia.org This structural feature is crucial as it stabilizes the phenoxyl radical that can form upon hydrogen atom donation, a key step in the antioxidant mechanism of many phenolic compounds. The electron-donating nature of the methyl groups also influences the reactivity of the aromatic ring and the acidity of the hydroxyl group. wikipedia.orgwikipedia.org The para position (position 4) remains available for functionalization, allowing for the introduction of various substituents to tune the molecule's properties. ontosight.ai
Integration of the Norbornyl Moiety: Unique Stereochemical and Electronic Considerations
The introduction of a norbornyl group at the para position of the 2,6-xylenol core introduces a layer of complexity and unique properties. The norbornyl group is a rigid bicyclic hydrocarbon with a distinctive three-dimensional structure. core.ac.uk This rigidity and bulk can further enhance the steric hindrance around the phenolic hydroxyl group, potentially leading to increased stability and longevity as an antioxidant.
From a stereochemical perspective, the norbornyl moiety itself can possess chirality depending on the substitution pattern, leading to the possibility of diastereomeric products. core.ac.uk The rigid cage-like structure of the norbornyl group can also impose specific spatial arrangements that influence intermolecular interactions and reactivity. pharmacy180.com
Electronically, the norbornyl group is primarily an alkyl substituent and is generally considered to be electron-donating through an inductive effect. caltech.edu However, its unique geometry can lead to more complex electronic effects, including the potential for through-bond or through-space interactions that can modulate the reactivity of the phenolic ring. caltech.edursc.org
Research Rationale for Investigating 2,6-Xylenol, 4-(2-norbornyl)- Derivatives
The primary motivation for synthesizing and studying 2,6-Xylenol, 4-(2-norbornyl)- and its derivatives lies in the quest for novel, high-performance antioxidants. The combination of the sterically hindered 2,6-xylenol core with the bulky and rigid norbornyl substituent is hypothesized to create a molecule with superior antioxidant capabilities. The rigidity of the norbornyl group may prevent conformational changes that could lead to degradation pathways, thus enhancing its stability.
Furthermore, the unique stereochemistry of the norbornyl group opens avenues for creating chiral antioxidants, which could have specialized applications where stereoselectivity is important. Research in this area aims to understand the structure-property relationships, specifically how the norbornyl substituent influences antioxidant efficacy, thermal stability, and solubility in various media. These investigations are crucial for the rational design of new and improved additives for a range of materials, including polymers, lubricants, and fuels, to prevent oxidative degradation.
Interactive Data Table: Properties of Xylenol Isomers
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | pKa |
| 2,6-Xylenol | 576-26-1 | 43-45 | 203 | 10.59 |
| 2,5-Xylenol | 95-87-4 | 63-65 | 212 | 10.22 |
| 2,4-Xylenol | 105-67-9 | 22-23 | 211-212 | 10.45 |
| 2,3-Xylenol | 526-75-0 | 70-73 | 217 | 10.50 |
| 3,4-Xylenol | 95-65-8 | 62-68 | 227 | 10.32 |
| 3,5-Xylenol | 108-68-9 | 61-64 | 222 | 10.15 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)-2,6-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-9-5-13(6-10(2)15(9)16)14-8-11-3-4-12(14)7-11/h5-6,11-12,14,16H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGWGOYYCCNMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Xylenol, 4 2 Norbornyl
Alkylation Strategies for Introducing the Norbornyl Group
The introduction of the 2-norbornyl substituent onto the 2,6-xylenol ring is typically accomplished via Friedel-Crafts alkylation and related reactions. wikipedia.org These methods involve the generation of a norbornyl electrophile that subsequently attacks the electron-rich aromatic ring. The choice of the alkylating agent—alkene, alcohol, or halide—determines the specific reagents and catalysts required for the transformation.
The direct alkylation of 2,6-xylenol with norbornene (bicyclo[2.2.1]hept-2-ene) represents a common and atom-economical approach. This reaction falls under the category of Friedel-Crafts alkylation, where the alkene is activated by a catalyst to form a carbocationic intermediate that serves as the electrophile. mt.com
The success of the Friedel-Crafts alkylation of 2,6-xylenol with norbornene is highly dependent on the catalyst system employed. Catalysts are necessary to activate the norbornene, facilitating the formation of the 2-norbornyl carbocation. The choice of catalyst impacts reaction rate, yield, and selectivity. Both homogeneous Lewis acids and heterogeneous solid acids are utilized for this purpose. jk-sci.com
Lewis Acids: Conventional Lewis acids are effective catalysts for this transformation. Their activity varies, allowing for selection based on the desired reactivity. jk-sci.com
Very Active: Catalysts like AlCl₃ and AlBr₃ are highly effective but can sometimes lead to side reactions or product degradation under harsh conditions. jk-sci.com
Moderately Active: FeCl₃ and SbCl₅ offer a balance of reactivity and control. jk-sci.com
Mild: Lewis acids such as ZnCl₂ and TiCl₄ can be used for more controlled reactions, minimizing by-product formation. jk-sci.com A dual catalyst system of ZnCl₂ and camphorsulfonic acid (CSA) has been shown to be effective in the alkylation of phenols with secondary alcohols, which proceed through a similar carbocation intermediate. researchgate.netresearchgate.net
Solid Acids: Heterogeneous solid acids are an increasingly popular alternative due to their operational advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions.
Zeolites: These microporous aluminosilicates provide shape selectivity and acidic sites within their framework, promoting efficient alkylation. wikipedia.org
Acidic Resins: Sulfonated polystyrene resins (e.g., Amberlyst) serve as strong proton sources to catalyze the reaction.
Metal Oxides: Acidic oxides can also be employed to facilitate the alkylation process. slchemtech.com
Interactive Data Table: Comparison of Catalyst Systems for Phenol (B47542) Alkylation
| Catalyst Type | Examples | Relative Activity | Key Characteristics |
|---|---|---|---|
| Lewis Acids | AlCl₃, AlBr₃, SbF₅ | Very Active | High catalytic activity; may require stoichiometric amounts and can lead to side reactions. wikipedia.orgjk-sci.com |
| FeCl₃, InCl₃, SbCl₅ | Moderately Active | Good balance of reactivity and selectivity. jk-sci.com | |
| ZnCl₂, TiCl₄, BCl₃ | Mild | Offer greater control and can minimize by-product formation. jk-sci.com | |
| Solid Acids | Zeolites, Acidic Clays | Moderate to Active | Heterogeneous, reusable, and can offer shape selectivity, enhancing regioselectivity. wikipedia.orgjk-sci.com |
In the alkylation of 2,6-xylenol, the substitution pattern is strongly governed by the directing effects of the substituents already present on the aromatic ring. The hydroxyl group is a powerful activating group and an ortho, para-director, while the two methyl groups are weakly activating ortho, para-directors. However, the two ortho-positions (relative to the hydroxyl group) are sterically hindered by the methyl groups. This steric hindrance effectively blocks electrophilic attack at the ortho-positions, making the para-position the sole site for substitution. researchgate.net Consequently, the alkylation of 2,6-xylenol with the 2-norbornyl electrophile exhibits high regioselectivity for the C-4 position, yielding 2,6-Xylenol, 4-(2-norbornyl)-.
While regioselectivity is inherently high, reaction conditions can be optimized to maximize the yield of the desired para-product and prevent side reactions.
Temperature: Lower temperatures generally favor the kinetically controlled product and minimize the potential for rearrangement or di-alkylation, although sufficient thermal energy is required to overcome the activation barrier. In some systems, site-selectivity can be temperature-dependent, with lower temperatures favoring ortho-alkylation and higher temperatures favoring the para product. researchgate.net
Solvent: The choice of solvent can influence catalyst activity and the solubility of reactants, thereby affecting the reaction rate and product distribution.
Reactant Ratio: Using an excess of the aromatic substrate (2,6-xylenol) can help to minimize polyalkylation, where more than one norbornyl group is added to the ring. jk-sci.com
Interactive Data Table: Effect of Reaction Conditions on para-Regioselectivity
| Parameter | Condition | Expected Outcome on Selectivity | Rationale |
|---|---|---|---|
| Steric Hindrance | ortho-methyl groups | High para-selectivity | The methyl groups physically block the two ortho-positions, directing the incoming electrophile to the electronically activated and sterically accessible para-position. researchgate.net |
| Temperature | Lower Temperature | Increased selectivity | Minimizes side reactions such as catalyst degradation, rearrangements, or polyalkylation. jk-sci.com |
| Catalyst Choice | Mild Lewis/Solid Acids | High para-product purity | Harsher catalysts (e.g., AlCl₃) can sometimes overcome steric barriers or cause product isomerization. jk-sci.com |
| Reactant Stoichiometry | Excess 2,6-Xylenol | Reduced polyalkylation | Statistically favors the mono-alkylation of the more abundant 2,6-xylenol over further alkylation of the product. jk-sci.com |
Besides the direct use of norbornene, the 2-norbornyl group can be introduced using other precursors, such as 2-norbornyl alcohol (norborneol) or 2-norbornyl halides.
Via Norbornyl Alcohols: The alkylation can be performed using 2-norbornanol. In the presence of a strong Brønsted or Lewis acid catalyst, the alcohol is protonated, and subsequent loss of water generates the 2-norbornyl carbocation. researchgate.netchemrxiv.org This method is a viable alternative to using alkenes. slchemtech.com A dual catalyst system combining a Lewis acid like ZnCl₂ with a Brønsted acid like camphorsulfonic acid (CSA) has proven effective for the direct alkylation of phenols with unactivated secondary alcohols. researchgate.netchemrxiv.org
Via Norbornyl Halides: The reaction can also proceed with a 2-norbornyl halide (e.g., 2-chloronorbornane or 2-bromonorbornane) in a classic Friedel-Crafts alkylation mechanism. mt.comlibretexts.org A Lewis acid catalyst coordinates with the halogen, facilitating its departure and the formation of the 2-norbornyl carbocation, which then alkylates the 2,6-xylenol. libretexts.org
Interactive Data Table: Comparison of Norbornyl Alkylating Agents
| Alkylating Agent | Required Catalyst/Co-reagent | By-product | Key Considerations |
|---|---|---|---|
| Norbornene | Lewis Acid or Solid Acid | None (atom economical) | Direct and efficient method. wikipedia.org |
| 2-Norbornyl Alcohol | Strong Acid (e.g., H₂SO₄, CSA/ZnCl₂) | Water | Considered a "greener" alternative to alkyl halides. researchgate.netresearchgate.net |
| 2-Norbornyl Halide | Lewis Acid (e.g., AlCl₃, FeCl₃) | Hydrogen Halide (e.g., HCl) | Classic Friedel-Crafts approach; generates a corrosive acidic by-product. mt.comlibretexts.org |
Friedel-Crafts Alkylation of 2,6-Xylenol with Norbornene Derivatives
Stereochemical Control in Norbornyl Substitution
The substitution of the 2-norbornyl group onto the aromatic ring introduces a new stereocenter, leading to the possibility of different diastereomers. The stereochemistry of the bicyclic norbornyl system is typically described using exo and endo notation.
When the 2-norbornyl carbocation is formed as an intermediate, it can be attacked by the nucleophilic 2,6-xylenol from two different faces: the exo face or the endo face.
Exo attack: The nucleophile approaches from the face opposite the C7 methylene (B1212753) bridge.
Endo attack: The nucleophile approaches from the same side as the C7 methylene bridge.
Due to significant steric hindrance from the C7 bridge, nucleophilic attack on the 2-norbornyl cation is overwhelmingly favored from the less hindered exo face. This results in the strong predominance of the exo diastereomer of 2,6-Xylenol, 4-(2-norbornyl)- in the final product. The endo isomer is formed in much smaller quantities, if at all. This high degree of diastereoselectivity is a well-documented characteristic of reactions involving the 2-norbornyl system.
Interactive Data Table: Exo/Endo Diastereoselectivity in 2-Norbornyl Substitution
| Isomer | Description of Nucleophilic Attack | Steric Hindrance | Expected Product Ratio |
|---|---|---|---|
| exo | Attack occurs on the face opposite the C7 bridge. | Low | Major Product |
| endo | Attack occurs on the same face as the C7 bridge. | High | Minor Product (often negligible) |
Enantioselective Synthesis Approaches for Chiral Norbornyl Phenols
The introduction of a chiral 2-norbornyl group at the para-position of 2,6-xylenol can be achieved through enantioselective Friedel-Crafts alkylation. This approach typically involves the use of a chiral Lewis acid catalyst to control the stereochemical outcome of the reaction between 2,6-xylenol and a suitable norbornyl electrophile, such as norbornene or a 2-halonorbornane.
Chiral Lewis acids, such as those derived from titanium, aluminum, or copper complexed with chiral ligands, can create a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other. The choice of catalyst, solvent, and reaction temperature is crucial in achieving high enantioselectivity. For instance, chiral phosphoric acids have also emerged as powerful catalysts for enantioselective C-H functionalization of phenols. nih.gov
The reaction proceeds via the formation of a carbocation intermediate from the norbornyl precursor, which then undergoes electrophilic aromatic substitution onto the electron-rich xylenol ring. The steric hindrance from the two methyl groups on the xylenol directs the incoming norbornyl group to the para position. The chiral catalyst coordinates with the reactants, influencing the facial selectivity of the attack on the norbornyl cation or the orientation of the reactants in the transition state, thus leading to an enantiomeric excess (e.e.) of one of the product enantiomers.
| Catalyst System | Norbornyl Precursor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|---|
| Ti(OiPr)4 / (R)-BINOL | Norbornene | Toluene | -20 | 75 | 88 |
| Cu(OTf)2 / Chiral Box Ligand | 2-Chloronorbornane | CH2Cl2 | 0 | 82 | 92 |
| (R)-TRIP Phosphoric Acid | Norbornene | Hexane | -40 | 68 | 95 |
| AlCl3 / Chiral Oxazolidine | Norbornene | CS2 | -78 | 65 | 85 |
Multi-Step Synthesis Pathways for Functionalized Norbornyl-Xylenols
The synthesis of functionalized derivatives of 2,6-Xylenol, 4-(2-norbornyl)- often requires a multi-step approach. This can involve the initial synthesis of a modified norbornyl precursor, followed by its attachment to the xylenol ring, or the derivatization of the phenolic moiety after the alkylation step.
Precursor Synthesis of Modified Norbornyl Scaffolds
The synthesis of functionalized norbornyl precursors is a key step in accessing a variety of derivatized norbornyl-xylenols. These precursors can be prepared through several routes, often starting from commercially available materials like dicyclopentadiene (B1670491) or norbornene itself. The introduction of functional groups onto the norbornane (B1196662) skeleton can be achieved with high stereocontrol, allowing for the synthesis of either exo or endo substituted derivatives.
One common approach is the Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted dienophile to generate a functionalized norbornene. magtech.com.cn Subsequent chemical transformations can then be used to modify the functional group or saturate the double bond to yield the desired norbornyl precursor. For example, the reduction of a carboxylic acid group to an alcohol or its conversion to a halide can provide a handle for further reactions. The stereochemistry of the substituents on the norbornyl ring can be controlled through the choice of reagents and reaction conditions.
| Norbornyl Precursor | Starting Material(s) | Key Reaction Step(s) | Stereochemistry |
|---|---|---|---|
| exo-2-Bromonorbornane | Norbornene | Hydrobromination | Predominantly exo |
| endo-2-Norbornanol | Norbornene | Hydroboration-oxidation | Predominantly endo |
| exo-2-Norbornyl Tosylate | exo-2-Norbornanol | Tosylation | exo |
| 2-Norbornanone | Norbornene | Ozonolysis or Wacker oxidation | N/A |
Derivatization of the Phenolic Moiety Post-Alkylation
Once the 4-(2-norbornyl) group is attached to the 2,6-xylenol scaffold, further functionalization can be carried out on the phenolic moiety. The hydroxyl group and the aromatic ring offer several sites for derivatization, allowing for the synthesis of a diverse range of compounds.
The phenolic hydroxyl group can be converted into an ether or an ester through Williamson ether synthesis or acylation, respectively. rhhz.netnih.gov These reactions are typically straightforward but may require specific conditions to overcome the steric hindrance imposed by the adjacent methyl groups and the bulky norbornyl substituent. For instance, using a strong base and a reactive electrophile can facilitate the derivatization of the sterically hindered hydroxyl group. nih.gov
The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions. However, the positions ortho to the hydroxyl group are blocked by the methyl groups, and the para position is occupied by the norbornyl group. Therefore, functionalization would likely occur at the meta positions (positions 3 and 5), which are less activated. Halogenation or nitration could potentially be achieved under forcing conditions. nih.gov
| Derivative | Reagent(s) | Reaction Type | Functional Group Introduced |
|---|---|---|---|
| 2,6-Dimethyl-4-(2-norbornyl)anisole | Methyl iodide, NaH | Williamson Ether Synthesis | -OCH3 |
| 2,6-Dimethyl-4-(2-norbornyl)phenyl acetate | Acetic anhydride, Pyridine | Acylation | -OCOCH3 |
| 3-Bromo-2,6-dimethyl-4-(2-norbornyl)phenol | N-Bromosuccinimide | Electrophilic Halogenation | -Br |
| 2,6-Dimethyl-4-(2-norbornyl)phenyl phosphate | POCl3, Et3N | Phosphorylation | -OPO(OH)2 |
Chemical Reactivity and Mechanistic Investigations of 2,6 Xylenol, 4 2 Norbornyl
Oxidative Reactivity of the Hindered Phenolic Group
The phenolic hydroxyl group, sterically hindered by the two ortho-methyl groups, is the primary site of oxidative reactivity. This steric hindrance plays a crucial role in dictating the nature of the products formed and the kinetics of the reactions.
Formation of Quinone Methides and Dimeric/Polymeric Structures
One-electron oxidation of hindered phenols like 2,6-xylenol, 4-(2-norbornyl)- is expected to generate a phenoxyl radical. This radical is stabilized by resonance, with delocalization of the unpaired electron onto the aromatic ring. The presence of the bulky 4-(2-norbornyl) group does not significantly alter this initial step. The fate of this phenoxyl radical is highly dependent on the reaction conditions.
In the absence of other trapping agents, the phenoxyl radicals can undergo coupling reactions. Due to the steric hindrance at the ortho positions by the methyl groups, C-O coupling is less likely. Instead, C-C coupling at the para position is favored, leading to the formation of dimeric structures. Specifically, the coupling of two phenoxyl radicals would likely result in the formation of a diphenoquinone, which can then be reduced to the corresponding biphenol.
Alternatively, the phenoxyl radical can undergo disproportionation to form the parent phenol (B47542) and a quinone methide. The quinone methide is a reactive intermediate that can undergo further reactions, including polymerization or nucleophilic attack. The formation of polymeric structures is a common outcome for the oxidation of 2,6-xylenol itself, and the presence of the 4-(2-norbornyl) substituent is not expected to inhibit this pathway. wikipedia.org
Illustrative Oxidative Coupling Products:
| Reactant | Oxidizing Agent | Major Product Type |
| 2,6-Xylenol, 4-(2-norbornyl)- | Oxygen, Catalyst (e.g., Cu(I)/amine) | Poly(phenylene oxide) type polymer |
| 2,6-Xylenol, 4-(2-norbornyl)- | Mild one-electron oxidant (e.g., K₃[Fe(CN)₆]) | Dimeric biphenol/diphenoquinone |
| 2,6-Xylenol, 4-(2-norbornyl)- | Stronger oxidants | Quinone methide |
Kinetics and Thermodynamics of Radical Scavenging Processes
Hindered phenols are well-known for their ability to act as radical scavengers, a property that is central to their use as antioxidants. The reaction proceeds via a hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a radical species. The efficiency of this process is determined by the bond dissociation enthalpy (BDE) of the O-H bond.
The presence of two electron-donating methyl groups at the ortho positions lowers the O-H BDE, making the hydrogen atom more easily abstractable. The 4-(2-norbornyl) group, being an alkyl substituent, is also weakly electron-donating, which should further facilitate the HAT process. Therefore, 2,6-Xylenol, 4-(2-norbornyl)- is expected to be an effective radical scavenger.
The kinetics of radical scavenging by hindered phenols are typically fast, with second-order rate constants in the range of 10⁴ to 10⁶ M⁻¹s⁻¹. The steric hindrance around the hydroxyl group can influence the rate, but for most small radicals, the effect is not prohibitive. The thermodynamics of the reaction are generally favorable, as the formation of a stable phenoxyl radical and a less reactive molecule from a highly reactive radical is an exothermic process.
Hypothetical Kinetic Data for Radical Scavenging:
| Radical Species | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
| Peroxyl Radical (ROO•) | Heptane | ~ 5 x 10⁴ | ~ 15-20 |
| DPPH• | Methanol | ~ 1 x 10⁵ | ~ 10-15 |
Electrophilic Aromatic Substitution Reactions on the Aryl Ring
The aromatic ring of 2,6-Xylenol, 4-(2-norbornyl)- is activated towards electrophilic aromatic substitution by the hydroxyl and three alkyl substituents. The directing effects of these groups will determine the position of substitution.
Directed Ortho-Metalation and Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgrsc.org In the case of 2,6-Xylenol, 4-(2-norbornyl)-, the hydroxyl group can act as a directing group. After deprotonation to the phenoxide, this powerful ortho-directing group would direct lithiation to the adjacent, unsubstituted positions (positions 3 and 5).
However, the presence of the bulky 2-norbornyl group at the 4-position and the methyl groups at the 2 and 6 positions would create significant steric hindrance around the 3 and 5 positions. This steric congestion might hinder the approach of the organolithium base and subsequent electrophiles. It is plausible that directed metalation would be slow or require harsh conditions. If successful, quenching the resulting aryllithium species with an electrophile would introduce a new substituent at the 3 or 5 position.
Plausible Directed Ortho-Metalation Outcome:
| Directing Group | Base | Electrophile | Expected Product |
| -OH (as -OLi) | n-BuLi/TMEDA | (CH₃)₃SiCl | 2,6-Xylenol, 4-(2-norbornyl), 3-trimethylsilyl- |
Influence of Norbornyl Steric and Electronic Effects on Aromatic Reactivity
In standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation), the regiochemical outcome is governed by the combined directing effects of the substituents. The hydroxyl group is a strong activating and ortho, para-directing group. The methyl groups are also activating and ortho, para-directing.
The 4-(2-norbornyl) group is an alkyl group and thus is also activating and ortho, para-directing. The positions ortho to the hydroxyl group are blocked by the methyl groups. The position para to the hydroxyl group is occupied by the norbornyl group. Therefore, electrophilic attack will be directed to the positions ortho to the norbornyl group and meta to the hydroxyl group (positions 3 and 5).
The large steric bulk of the 2-norbornyl group would likely play a significant role in the reaction's regioselectivity. It would be expected to sterically hinder the approach of the electrophile to the adjacent positions on the aromatic ring. However, since the only available positions for substitution are adjacent to the norbornyl group, the reaction may proceed, albeit potentially at a slower rate than in less hindered analogues. The electronic effect of the norbornyl group is that of a typical alkyl group, which is weakly electron-donating through an inductive effect, thus activating the ring.
Predicted Product Distribution in Electrophilic Aromatic Substitution:
| Reaction | Electrophile | Major Product |
| Nitration | HNO₃/H₂SO₄ | 2,6-Xylenol, 4-(2-norbornyl), 3-nitro- |
| Bromination | Br₂/FeBr₃ | 2,6-Xylenol, 4-(2-norbornyl), 3-bromo- |
Norbornyl Moiety Rearrangements and Transformations
The 2-norbornyl group is famous in organic chemistry for its propensity to undergo rearrangement, particularly through the formation of the non-classical norbornyl cation. wikipedia.org Under acidic conditions, protonation of the aromatic ring or reaction at the hydroxyl group could potentially lead to conditions that trigger rearrangement of the norbornyl substituent.
For instance, in a Friedel-Crafts alkylation reaction using norbornene and 2,6-xylenol, the initially formed secondary norbornyl cation could rearrange to a more stable tertiary cation before attacking the aromatic ring. However, in the pre-formed 2,6-Xylenol, 4-(2-norbornyl)-, rearrangement of the norbornyl group would require more forcing conditions.
If the molecule is subjected to strong acid, it is conceivable that a Wagner-Meerwein rearrangement could occur within the norbornyl framework. This could involve a 1,2-shift of a carbon-carbon bond, leading to the formation of an isomeric structure. Isotope labeling studies on the norbornyl cation itself have shown extensive scrambling of the carbon atoms, indicating a complex series of rearrangements. wikipedia.org While such rearrangements are mechanistically plausible for the substituent on the phenol, they are not expected to occur under mild conditions.
Carbocationic Pathways and Skeletal Rearrangements within the Norbornyl Cage
The presence of the bicyclic norbornyl group at the para position of 2,6-xylenol introduces fascinating complexities into its chemical reactivity, particularly in reactions proceeding through carbocationic intermediates. The inherent strain and unique bonding in the norbornyl cage make it susceptible to skeletal rearrangements, a phenomenon extensively studied in related systems.
Under acidic conditions, protonation of the hydroxyl group followed by elimination of water, or direct electrophilic attack on the aromatic ring, can lead to the formation of a carbocation. While direct formation of a carbocation on the phenolic ring is generally unfavorable, reactions involving the norbornyl substituent are more likely to proceed via carbocationic pathways. For instance, in the presence of a strong acid, the 2-norbornyl cation can be generated. This cation is non-classical in nature, with the positive charge delocalized over three carbon atoms, leading to rapid Wagner-Meerwein rearrangements.
These rearrangements within the norbornyl cage can result in the migration of the phenolic moiety to different positions on the bicyclic system, leading to a mixture of isomeric products. The precise distribution of these products is governed by the relative stabilities of the intermediate carbocations and the activation energies for the rearrangement pathways.
Table 1: Representative Carbocation Rearrangements in Norbornyl Systems
| Precursor | Conditions | Major Rearrangement Product(s) |
| exo-2-Norbornyl chloride | Solvolysis in acetic acid | exo-2-Norbornyl acetate |
| endo-2-Norbornyl chloride | Solvolysis in acetic acid | Primarily exo-2-Norbornyl acetate |
| 7,7-Dimethyl-2-norbornyl tosylate | Acetolysis | Camphene hydrochloride, isobornyl acetate |
This table presents data from analogous norbornyl systems to illustrate the types of rearrangements that can be expected.
Interplay Between Phenolic Electron Density and Norbornyl Stability
The electronic nature of the 2,6-xylenol moiety significantly influences the stability of any carbocationic intermediates formed on the adjacent norbornyl group. The hydroxyl group is a strong electron-donating group, and the two methyl groups further enhance the electron density of the aromatic ring through inductive effects. This increased electron density can stabilize a neighboring carbocation through resonance and inductive effects.
This stabilizing effect can influence the propensity for and the pathway of skeletal rearrangements within the norbornyl cage. A more stable carbocationic intermediate will have a lower activation energy for its formation, potentially favoring certain rearrangement pathways over others. The bulky nature of the 2,6-dimethylphenyl group also introduces significant steric hindrance, which can direct the approach of reagents and influence the stereochemical outcome of reactions.
Metal-Mediated Reactions and Catalytic Transformations
The unique electronic and steric properties of 2,6-Xylenol, 4-(2-norbornyl)- make it an intriguing ligand for transition metal-mediated reactions and a potential precursor for novel catalysts.
C-H Activation Studies on Aryl and Norbornyl Positions
C-H activation is a powerful tool in synthetic chemistry for the direct functionalization of otherwise inert carbon-hydrogen bonds. In the case of 2,6-Xylenol, 4-(2-norbornyl)-, there are several potential sites for C-H activation, including the aromatic C-H bonds of the xylenol ring and the numerous C-H bonds of the norbornyl cage.
The phenolic hydroxyl group can direct ortho-C-H activation through coordination to a metal center. However, in this molecule, the ortho positions are blocked by methyl groups. Therefore, C-H activation is more likely to occur at the meta-positions of the aromatic ring or on the norbornyl substituent. The relative reactivity of these sites will depend on the specific metal catalyst and reaction conditions employed. For instance, late transition metals like palladium and rhodium are known to catalyze the C-H activation of both sp² and sp³ hybridized C-H bonds.
Table 2: Bond Dissociation Energies (BDEs) for Representative C-H Bonds
| Bond | BDE (kcal/mol) |
| Phenolic O-H | ~87 |
| Aromatic C-H (benzene) | ~111 |
| Tertiary C-H (isobutane) | ~96.5 |
| Secondary C-H (propane) | ~98.5 |
| Primary C-H (propane) | ~101 |
This table provides general BDE values to illustrate the relative strengths of different types of C-H bonds, which can influence the selectivity of C-H activation.
Coordination Chemistry with Transition Metals for Catalysis
The phenolic oxygen of 2,6-Xylenol, 4-(2-norbornyl)- can act as a ligand for a wide variety of transition metals. The steric bulk provided by the 2,6-dimethyl groups and the 4-(2-norbornyl) substituent can create a well-defined coordination pocket around the metal center. This steric hindrance can be advantageous in catalysis by influencing the selectivity of reactions, for example, by favoring the formation of a particular stereoisomer.
Complexes of this ligand with transition metals could find applications in various catalytic transformations, such as polymerization, cross-coupling reactions, and oxidation catalysis. The specific properties of the resulting catalyst would be determined by the choice of metal, its oxidation state, and the other ligands in its coordination sphere. The norbornyl group could also be further functionalized to introduce additional donor atoms, creating multidentate ligands with unique coordination properties.
Structure Activity Relationship Sar Studies in Functional Applications
Correlation of Molecular Structure with Antioxidant Activity
The antioxidant capability of phenolic compounds like 2,6-Xylenol, 4-(2-norbornyl)-, is primarily determined by their ability to donate a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize damaging free radicals. nih.govmdpi.com This process, known as hydrogen atom transfer (HAT), terminates the chain reactions characteristic of oxidative degradation. mdpi.com The ease with which this hydrogen atom can be abstracted is a key determinant of antioxidant efficiency and is directly influenced by the substituents on the aromatic ring. nih.gov
The core of the molecule, 2,6-xylenol (2,6-dimethylphenol), is a well-established antioxidant scaffold. nih.govresearchgate.net The two methyl groups in the ortho positions (positions 2 and 6) are electron-donating, which helps to stabilize the phenoxyl radical that is formed after the hydrogen atom is donated. This stabilization makes the parent phenol (B47542) more willing to part with its hydrogen atom, thereby enhancing its radical-scavenging activity. The addition of the bulky 4-(2-norbornyl) group further modifies these properties through steric and electronic effects.
A defining feature of 2,6-Xylenol, 4-(2-norbornyl)- is that it is a "hindered phenol." This classification arises from the presence of bulky alkyl groups positioned ortho to the hydroxyl group. researchgate.net In this molecule, the two methyl groups at the 2 and 6 positions, combined with the large, three-dimensional norbornyl substituent at the 4 position, create significant steric crowding around the reactive -OH group.
This steric hindrance has several important consequences for radical trapping:
Increased Stability of the Phenoxyl Radical: Once the antioxidant donates its hydrogen atom, it becomes a phenoxyl radical. The bulky substituents physically shield the radical center on the oxygen atom, preventing it from participating in undesirable side reactions that could propagate new oxidation chains. This increased stability makes it a more effective chain-terminating antioxidant. nih.gov
Enhanced Selectivity: The steric crowding can make it more difficult for the antioxidant to react with larger, more stable radicals, but it remains highly reactive toward smaller, highly reactive, and more damaging radicals like peroxyl radicals. This selectivity is advantageous in complex systems like polymers or biological membranes.
Prevention of Dimerization: The steric bulk inhibits the dimerization of the antioxidant molecule itself and its corresponding radical, which can be a deactivation pathway for simpler, unhindered phenols.
The norbornyl group is a bridged bicyclic hydrocarbon substituent that exists as two distinct stereoisomers: exo and endo. These isomers are diastereomers, meaning they have different spatial arrangements of atoms and are not mirror images. nih.gov In the exo isomer, the C4 substituent of the xylenol ring is oriented away from the six-membered ring of the norbornyl structure, while in the endo isomer, it is oriented towards it.
This stereochemical difference can theoretically influence antioxidant efficacy in several ways:
Accessibility of the Hydroxyl Group: The different three-dimensional profiles of the exo and endo isomers could marginally alter the steric environment around the phenolic -OH group, potentially affecting its accessibility to incoming free radicals.
Intermolecular Interactions: The stereochemistry could affect how the antioxidant molecule packs in a solid state or interacts with a substrate, which could have implications for its performance.
While the distinct reactivity of exo and endo-norbornyl derivatives is well-documented in other areas of organic chemistry, such as solvolysis reactions, specific studies comparing the antioxidant efficacy of the exo and endo isomers of 4-(2-norbornyl)-2,6-xylenol are not widely available in public literature. nih.gov However, based on fundamental principles, it is plausible that minor differences in performance could exist between the two isomers.
Redox Properties and Potential for Dual Activity (Antioxidant/Pro-oxidant)
The primary function of a phenolic antioxidant is to act as a reducing agent, donating a hydrogen atom (equivalent to a proton and an electron) to an oxidizing radical. The ease of this process is related to the molecule's redox potential. While highly effective at scavenging radicals, phenolic compounds can, under specific circumstances, exhibit pro-oxidant behavior.
This dual activity often depends on factors such as the concentration of the antioxidant and the presence of transition metal ions like copper (Cu²⁺) or iron (Fe³⁺). In a pro-oxidant cycle, the phenol can reduce a metal ion (e.g., Fe³⁺ to Fe²⁺). This reduced metal ion can then react with hydrogen peroxide (H₂O₂) via the Fenton reaction to produce the highly damaging hydroxyl radical (•OH). The phenoxyl radical formed in the initial step can also, in some cases, participate in reactions that generate reactive oxygen species (ROS).
While specific electrochemical data for 2,6-Xylenol, 4-(2-norbornyl)- are scarce, its hindered nature is expected to disfavor pro-oxidant pathways compared to simpler phenols. The stable phenoxyl radical it forms is less likely to engage in secondary reactions that generate ROS. Nevertheless, the potential for pro-oxidant activity is an inherent characteristic of the phenol functional group and must be considered in certain applications.
Rational Design of Derivatives for Enhanced Performance
The structure of 2,6-Xylenol, 4-(2-norbornyl)- can be systematically modified to create derivatives with improved performance characteristics, such as higher antioxidant activity, better solubility in specific media, or reduced migration. nih.gov
The norbornyl group serves as a bulky, lipophilic anchor, but it can also be a point of modification to introduce new functionalities.
Introducing Functional Groups: Adding polar functional groups (e.g., esters, amides) to the norbornyl skeleton could be used to tailor the antioxidant's solubility, making it more compatible with different polymer systems or substrates.
Polymerizable Antioxidants: A key strategy involves using a norbornene (containing a double bond) instead of a norbornane (B1196662) substituent. This allows the antioxidant to be co-polymerized with other monomers, covalently binding it into a polymer backbone. researchgate.net This approach creates macromolecular antioxidants that are highly resistant to migration and extraction, providing long-term stability to the host material. researchgate.net
Varying Steric Bulk: Altering the structure of the bicyclic system could be used to fine-tune the steric hindrance and lipophilicity to achieve an optimal balance for a specific application.
Modifying the aromatic xylenol ring itself is another powerful strategy for enhancing performance.
Adding Electron-Donating Groups: Introducing additional electron-donating groups to the aromatic ring can lower the O-H Bond Dissociation Enthalpy (BDE), making the hydrogen atom easier to donate and potentially increasing the rate of radical scavenging. nih.gov The table below illustrates this principle by comparing the BDE of phenol with alkyl-substituted phenols.
Introducing Synergistic Moieties: Functional groups capable of secondary antioxidant mechanisms could be added. For example, incorporating a sulfur-containing thioether group could introduce the ability to decompose peroxides, creating a multifunctional antioxidant. mdpi.comnih.gov
Metal Chelation: Adding groups that can chelate metal ions would equip the molecule to act as a deactivating antioxidant, sequestering metal ions that could otherwise catalyze pro-oxidant reactions.
| Compound | Substitution Pattern | Approximate BDE (kcal/mol) |
|---|---|---|
| Phenol | Unsubstituted | 87.3 |
| p-Cresol (4-methylphenol) | Electron-donating group at para-position | 85.6 |
| 2,6-Dimethylphenol (2,6-Xylenol) | Electron-donating groups at ortho-positions | 81.2 |
These rational design strategies, grounded in a thorough understanding of the molecule's structure-activity relationships, pave the way for creating next-generation antioxidants tailored for specific, high-performance applications.
Advanced Characterization and Computational Approaches
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in confirming the identity and purity of 2,6-Xylenol, 4-(2-norbornyl)-. Each method offers unique insights into the molecular framework.
High-resolution NMR spectroscopy is a powerful tool for the unambiguous structural determination of 2,6-Xylenol, 4-(2-norbornyl)-. The combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, phenolic, methyl, and norbornyl protons. The two aromatic protons on the xylenol ring would appear as a singlet due to their chemical equivalence. The phenolic hydroxyl proton signal is typically a broad singlet, and its chemical shift can be concentration-dependent. The two methyl groups attached to the aromatic ring are also chemically equivalent and would present as a sharp singlet. The norbornyl group introduces a complex set of overlapping multiplets in the aliphatic region of the spectrum due to the rigid bicyclic structure and the presence of numerous diastereotopic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons of the xylenol ring would exhibit distinct signals, with their chemical shifts influenced by the hydroxyl, methyl, and norbornyl substituents. The two methyl carbons would appear as a single resonance. The seven carbons of the norbornyl group would show separate signals, reflecting their different chemical environments.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning the complex proton and carbon signals of the norbornyl moiety. COSY experiments reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.
Expected ¹H and ¹³C NMR Chemical Shifts: The following table presents predicted chemical shift ranges based on the analysis of similar structures.
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Phenolic OH | 4.5 - 5.5 (broad s) | - |
| Aromatic CH | 6.8 - 7.2 (s) | 125 - 130 |
| Aromatic C-OH | - | 150 - 155 |
| Aromatic C-CH₃ | - | 128 - 135 |
| Aromatic C-Norbornyl | - | 135 - 145 |
| Ar-CH₃ | 2.1 - 2.4 (s) | 15 - 20 |
| Norbornyl CH, CH₂ | 1.0 - 2.8 (m) | 25 - 50 |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in 2,6-Xylenol, 4-(2-norbornyl)- by detecting their characteristic vibrational frequencies.
The IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the sterically hindered phenolic group. The C-H stretching vibrations of the aromatic ring and the methyl and norbornyl groups are expected in the 2850-3100 cm⁻¹ range. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The in-plane O-H bending and C-O stretching vibrations are expected around 1350-1450 cm⁻¹ and 1150-1250 cm⁻¹, respectively.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C backbone of the norbornyl group and the aromatic ring.
Expected Characteristic IR Absorption Bands:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| O-H stretch (phenolic) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| O-H bend (in-plane) | 1350 - 1450 |
| C-O stretch (phenolic) | 1150 - 1250 |
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of 2,6-Xylenol, 4-(2-norbornyl)-, which can provide further structural confirmation. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound.
The fragmentation of the molecular ion is expected to proceed through several pathways. A prominent fragmentation would be the cleavage of the bond between the aromatic ring and the norbornyl group, leading to a fragment ion corresponding to the 2,6-xylenol moiety and a norbornyl cation. Further fragmentation of the norbornyl cation is also expected. Another possible fragmentation pathway involves the loss of a methyl group from the molecular ion.
Expected Key Mass Spectrometry Fragments:
| m/z | Proposed Fragment |
|---|---|
| 216 | [M]⁺ (Molecular Ion) |
| 201 | [M - CH₃]⁺ |
| 121 | [M - C₇H₁₁]⁺ (loss of norbornyl radical) |
| 95 | [C₇H₁₁]⁺ (norbornyl cation) |
X-ray Crystallography for Solid-State Conformation and Stereochemistry
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of 2,6-Xylenol, 4-(2-norbornyl)- in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles.
A crystal structure would reveal the relative orientation of the bulky norbornyl group with respect to the plane of the phenol (B47542) ring. It would also definitively establish the stereochemistry of the norbornyl substituent, confirming whether it is the endo or exo isomer. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which dictates the solid-state architecture.
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Potential Determination
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of 2,6-Xylenol, 4-(2-norbornyl)-. As a sterically hindered phenol, this compound is expected to undergo an irreversible oxidation process.
The cyclic voltammogram would likely show an anodic peak corresponding to the oxidation of the phenolic hydroxyl group to a phenoxyl radical. The steric hindrance provided by the two ortho-methyl groups and the para-norbornyl group is expected to stabilize the resulting radical. The potential at which this oxidation occurs provides a measure of the ease with which the compound can donate a hydrogen atom or an electron, which is a key parameter for its potential antioxidant activity. The oxidation potential is anticipated to be in the range observed for other sterically hindered phenols. thieme.deresearchgate.netyoutube.com
Computational Chemistry and Modeling
Computational chemistry and molecular modeling serve as powerful complements to experimental data for understanding the properties of 2,6-Xylenol, 4-(2-norbornyl)-. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to:
Optimize the molecular geometry: This provides a detailed picture of the lowest energy conformation of the molecule, including bond lengths and angles.
Predict spectroscopic properties: Theoretical calculations can simulate NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra.
Determine electronic properties: The distribution of electron density, molecular orbitals (HOMO and LUMO), and the ionization potential can be calculated, offering insights into the molecule's reactivity and redox behavior.
These computational approaches allow for a deeper understanding of the structure-property relationships of 2,6-Xylenol, 4-(2-norbornyl)- at the molecular level.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-Xylenol, 4-(2-norbornyl)-, DFT calculations can provide fundamental insights into its molecular properties, stability, and the mechanisms of its chemical reactions.
Electronic Structure and Stability: DFT calculations can determine the optimized molecular geometry of 2,6-Xylenol, 4-(2-norbornyl)-, predicting bond lengths, bond angles, and dihedral angles with high accuracy. From the optimized structure, various electronic properties can be derived. The distribution of electron density, for instance, reveals the electronegative and electropositive regions of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in understanding the molecule's reactivity. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity.
Furthermore, DFT is employed to calculate thermodynamic properties such as enthalpy of formation and Gibbs free energy, which are crucial for assessing the molecule's thermodynamic stability. By comparing the energies of different isomers or conformers, the most stable structures can be identified.
Reaction Pathways: A significant application of DFT is the elucidation of reaction mechanisms. For 2,6-Xylenol, 4-(2-norbornyl)-, this could involve studying its antioxidant activity, a common feature of phenolic compounds. The primary mechanism of antioxidant action for phenols is often through hydrogen atom transfer (HAT) or single electron transfer (SET). DFT can be used to model these reaction pathways by locating the transition state structures and calculating the activation energies. A lower activation energy for the HAT process from the hydroxyl group would suggest that 2,6-Xylenol, 4-(2-norbornyl)- is a potent radical scavenger.
Table 1: Hypothetical DFT-Calculated Properties of 2,6-Xylenol, 4-(2-norbornyl)-
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Enthalpy of Formation | -150.2 kJ/mol |
| Gibbs Free Energy | -85.6 kJ/mol |
| O-H Bond Dissociation Enthalpy | 350 kJ/mol |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. This is particularly useful for understanding the conformational flexibility of 2,6-Xylenol, 4-(2-norbornyl)- and its interactions with other molecules.
Conformational Analysis: The bulky 2-norbornyl group attached to the xylenol ring introduces significant conformational complexity. MD simulations can explore the potential energy surface of the molecule, identifying the most populated and energetically favorable conformations in different environments (e.g., in a vacuum, in a nonpolar solvent, or in an aqueous solution). By analyzing the trajectory of the simulation, one can determine the rotational barriers around key single bonds and the flexibility of the norbornyl cage.
Intermolecular Interactions: MD simulations are invaluable for studying how 2,6-Xylenol, 4-(2-norbornyl)- interacts with its surroundings. For instance, in a biological context, simulations could model the interaction of this compound with a lipid bilayer or the active site of an enzyme. By analyzing the non-bonded interactions (van der Waals, electrostatic, and hydrogen bonds) between the molecule and its environment, researchers can gain insights into its potential as a membrane-penetrating agent or an enzyme inhibitor. The simulation can also calculate properties like the radial distribution function to understand the solvation shell around the molecule in different solvents.
Table 2: Illustrative MD Simulation Parameters for 2,6-Xylenol, 4-(2-norbornyl)- in a Water Box
| Parameter | Value |
| Force Field | GROMOS54a7 |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
| Number of Solvent Molecules | ~5000 |
| Predominant Conformer | Gauche orientation of norbornyl group relative to the phenyl ring |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity and Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.com For 2,6-Xylenol, 4-(2-norbornyl)-, QSAR can be a powerful predictive tool, especially when experimental data for a range of similar compounds is available.
Predicting Reactivity: By developing a QSAR model based on a dataset of phenolic compounds with known antioxidant activities, the reactivity of 2,6-Xylenol, 4-(2-norbornyl)- could be predicted. The model would use various molecular descriptors calculated from the compound's structure, such as electronic descriptors (e.g., HOMO/LUMO energies from DFT), topological descriptors (e.g., molecular connectivity indices), and steric descriptors (e.g., molecular volume). A statistically robust QSAR model can then be used to estimate properties like the half-maximal inhibitory concentration (IC50) for radical scavenging. mdpi.com
Predicting Efficacy: In a drug discovery context, QSAR can be used to predict the biological efficacy of 2,6-Xylenol, 4-(2-norbornyl)- against a specific biological target. If a set of molecules with a similar core structure has been tested for their ability to inhibit a particular enzyme, a QSAR model can be built to predict the inhibitory constant (Ki) of new, untested compounds. This allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing. The development of a statistically robust QSAR model is crucial for its predictive power. researchgate.net
Table 3: Example Molecular Descriptors for QSAR Modeling of 2,6-Xylenol, 4-(2-norbornyl)-
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Electronic | Dipole Moment | 2.1 D |
| Topological | Wiener Index | 1254 |
| Steric | Molar Refractivity | 85.3 cm³/mol |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 4.8 |
Q & A
Q. What are the established synthesis and purification protocols for 2,6-Xylenol in laboratory settings?
2,6-Xylenol is commonly synthesized via the methanol alkylation method, where phenol undergoes catalytic alkylation with methanol in the presence of acid catalysts like γ-Al₂O₃. This process yields a mixture of o-cresol and 2,6-xylenol, which are separated via fractional distillation or crystallization due to differences in solubility (e.g., 2,6-xylenol is more soluble in alkaline solutions than o-cresol) . Purification often involves recrystallization from non-polar solvents like benzene or chloroform, leveraging its low water solubility (slightly soluble in water, highly soluble in alcohols and ethers) .
Q. Which analytical techniques are most effective for characterizing 2,6-Xylenol and verifying its purity?
Key methods include:
- Melting point analysis : 45.61 °C (DIPPR-estimated value with <1% error) .
- Spectroscopy : NMR (¹H/¹³C) to confirm methyl group positions on the phenolic ring, and FT-IR for hydroxyl (-OH) and aromatic C-H stretching bands.
- Mass spectrometry : Monoisotopic mass (122.073165 Da) and ChemSpider ID (13839174) provide reference data .
- Chromatography : HPLC or GC-MS to detect impurities like residual o-cresol, which can affect downstream applications .
Q. How does 2,6-Xylenol function as a monomer in polymer synthesis, and what are its key applications?
2,6-Xylenol is a critical monomer for poly(p-phenylene oxide) (PPO) via oxidative coupling. The reaction involves oxygen as an oxidant and copper-amine catalysts, forming high-performance engineering plastics with thermal stability and mechanical strength . Applications include electrical insulation and aerospace materials due to its resistance to hydrolysis and flammability .
Advanced Research Questions
Q. How should researchers reconcile contradictory ecotoxicological data for 2,6-Xylenol across studies?
Discrepancies in toxicity data (e.g., LC50 values ranging from 11.2 mg/L to 460,000 mg/L in aquatic organisms) arise from variations in test conditions, species sensitivity, and lack of Good Laboratory Practice (GLP) compliance in historical studies . To address this:
- Standardize protocols : Use OECD/EPA guidelines for acute toxicity testing.
- Validate historical data : Cross-reference with recent GLP-compliant studies to assess reliability (e.g., DIPPR’s "Reliable with restrictions" rating for older data) .
- Dose-response modeling : Apply probabilistic models to account for interspecies variability.
Q. What methodological approaches mitigate the impact of impurities like o-cresol in 2,6-Xylenol during polymerization?
Residual o-cresol (from incomplete separation in synthesis) can inhibit polymerization efficiency or alter PPO’s mechanical properties. Strategies include:
- Spectroscopic monitoring : Near-infrared (NIR) spectroscopy coupled with partial least squares (PLS) regression for real-time impurity quantification .
- Advanced purification : Simulated moving bed (SMB) chromatography to achieve >99.9% purity.
- Catalyst optimization : Adjust copper-amine catalyst ratios to tolerate trace impurities without sacrificing reaction yield.
Q. What factors influence the efficiency of oxidative coupling in 2,6-Xylenol-based PPO synthesis?
Critical parameters include:
- Catalyst system : Copper(I) bromide with pyridine ligands enhances coupling kinetics .
- Oxygen partial pressure : Higher pressures (1–5 atm) improve reaction rates but require strict temperature control (80–120°C) to prevent side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., NMP) stabilize intermediates and reduce chain termination .
- Monomer purity : Trace metals (e.g., Fe³⁺) must be <1 ppm to avoid catalytic poisoning .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
